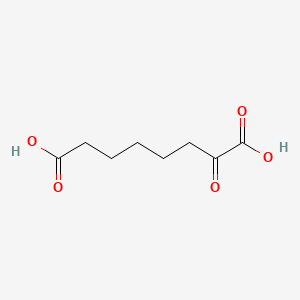

2-Oxosuberate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Oxosuberate can be synthesized through the oxidation of suberic acid. The process involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone functionality at the second carbon position .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process where suberic acid is subjected to oxidative conditions in the presence of a catalyst. This method ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Enzymatic Reactions in Methanogens

In methanogenic archaea, 2-oxosuberate is a precursor for coenzyme B (CoB) biosynthesis. Key reactions include :

-

Hydro-lyase activity : The MJ1003/MJ1271 holoenzyme (HACN) catalyzes both dehydration and hydration steps in homoaconitate isomerization, essential for elongation.

-

Substrate flexibility : HACN efficiently processes intermediates of varying chain lengths (e.g., homocitrate, homo²citrate, homo³citrate) .

-

Iron-sulfur dependence : The enzyme’s [4Fe-4S] cluster is critical for stabilizing radical intermediates during decarboxylation .

Chemical Reactivity and Derivatives

This compound participates in:

-

Decarboxylation : Loss of CO₂ generates pimelate derivatives, pivotal in lipid metabolism .

-

Redox reactions : The α-keto group enables reduction to suberate (HOOC-(CH₂)₆-COOH) or oxidation to reactive intermediates .

-

Coenzyme integration : Its heptanoate chain is incorporated into CoB’s 7-mercaptoheptanoyl moiety, critical for methanogenesis .

Research Advancements

Recent studies highlight:

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways

2-Oxosuberate plays a crucial role in various metabolic pathways, particularly in the biosynthesis of coenzymes essential for anaerobic metabolism in methanogenic archaea. Specifically, it is an intermediate in the synthesis of coenzyme B (CoB) from 2-oxoglutarate, facilitated by enzymes that have evolved from leucine biosynthesis pathways .

Metabolic Engineering

In metabolic engineering, this compound is utilized to optimize microbial production systems. For instance, researchers have engineered Escherichia coli strains to enhance flux through the tricarboxylic acid cycle by manipulating pathways involving 2-oxoglutarate and its derivatives. This approach aims to increase the yield of valuable compounds such as amino acids and other metabolites .

Enzyme Studies

Studies have shown that enzymes involved in the metabolism of this compound can be utilized in biocatalysis for various organic transformations. For example, 2-oxoglutarate-dependent oxygenases (which utilize this compound as a substrate) are known for their ability to hydroxylate unactivated C–H bonds in organic compounds . This property makes them valuable for synthetic chemistry applications.

Production of Biodegradable Polymers

This compound is being explored as a precursor for synthesizing biodegradable polymers. The compound's carboxyl groups can participate in esterification reactions, leading to the formation of polyesters that are environmentally friendly alternatives to traditional plastics.

Specialty Chemicals

In industry, this compound serves as an intermediate for synthesizing specialty chemicals used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the creation of diverse chemical products tailored for specific applications.

Case Studies

Wirkmechanismus

The mechanism of action of 2-oxosuberate involves its role as an intermediate in metabolic pathways. It participates in the tricarboxylic acid cycle and other biochemical processes by acting as a substrate for various enzymes. The ketone and carboxyl groups facilitate its interaction with enzyme active sites, leading to the formation of key metabolic intermediates .

Vergleich Mit ähnlichen Verbindungen

2-Oxoglutarate: Another oxo dicarboxylic acid involved in the tricarboxylic acid cycle.

2-Oxoadipate: Similar structure but with a shorter carbon chain.

2-Oxopimelate: Similar structure but with a different carbon chain length

Uniqueness: 2-Oxosuberate is unique due to its specific chain length and the presence of both carboxyl and ketone functionalities, which make it a versatile intermediate in various chemical and biochemical processes.

Biologische Aktivität

2-Oxosuberate, a derivative of 2-oxoglutarate, plays a significant role in various metabolic pathways, particularly in methanogenic archaea. Its biosynthesis and biological functions are crucial for understanding energy metabolism and the synthesis of important biomolecules such as coenzyme B and biotin. This article explores the biological activity of this compound, detailing its biosynthesis, enzymatic pathways, and implications in microbial metabolism.

Biosynthesis of this compound

The synthesis of this compound involves a series of enzymatic reactions that extend the carbon chain from 2-oxoglutarate through multiple 2-oxoacid elongation steps. The key enzymes involved in this process include:

- Homocitrate Synthase (HCS) : Catalyzes the condensation of acetyl-CoA with 2-oxoglutarate to form homocitrate.

- Homoaconitase (HACN) : Facilitates the dehydration of homocitrate to produce homoaconitate.

- Homoisocitrate Dehydrogenase (HICDH) : Oxidizes and decarboxylates homoisocitrate to yield 2-oxoadipate, which is further processed to generate this compound through two additional elongation cycles .

Table 1: Enzymatic Pathways for this compound Biosynthesis

| Enzyme | Function | Product |

|---|---|---|

| HCS | Condensation of acetyl-CoA and 2-oxoglutarate | Homocitrate |

| HACN | Dehydration of homocitrate | Homoaconitate |

| HICDH | Oxidation and decarboxylation of homoisocitrate | 2-Oxoadipate |

| Further Reactions | Two rounds of elongation from 2-oxoadipate | This compound |

Role in Methanogenesis

In methanogenic archaea, such as Methanocaldococcus jannaschii, this compound is an intermediate in the biosynthesis of coenzyme B, which is essential for methane production. The pathway involves three iterations of the elongation process starting from 2-oxoglutarate, highlighting its significance in energy metabolism within these organisms .

Case Studies

- Methanogenic Pathways : Research on Methanocaldococcus jannaschii has demonstrated that the enzymes involved in the conversion of 2-oxoglutarate to this compound are evolutionarily related to those found in leucine biosynthesis. This evolutionary link underscores the adaptability and efficiency of metabolic pathways in archaea .

- Microbial Metabolism : A study examining the effects of dietary changes on gut microbiota showed that metabolites like SCFAs could alter microbial diversity and functionality. Although not directly involving this compound, these findings suggest that similar metabolic intermediates may have analogous effects .

Eigenschaften

IUPAC Name |

2-oxooctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c9-6(8(12)13)4-2-1-3-5-7(10)11/h1-5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGOOZVJLSSXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)C(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50914527 | |

| Record name | 2-Oxooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96406-05-2 | |

| Record name | 2-Ketosuberate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096406052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxooctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50914527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.